![molecular formula C12H18Cl2N2 B14390514 4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline CAS No. 88151-25-1](/img/structure/B14390514.png)
4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline is a chemical compound with a complex structure that includes a tert-butylamino group, an ethyl chain, and a dichloroaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,6-dichloroaniline with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated or aminated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, with a focus on its use in treating various conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism by which 4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Salbutamol: A bronchodilator with a similar tert-butylamino group.
Terbutaline: Another bronchodilator with structural similarities.
Adrenaline: Shares some structural features but has different functional groups.
Uniqueness
4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline is unique due to its specific combination of functional groups and the presence of dichloroaniline
Propriétés
Numéro CAS |
88151-25-1 |
|---|---|
Formule moléculaire |
C12H18Cl2N2 |
Poids moléculaire |
261.19 g/mol |
Nom IUPAC |
4-[2-(tert-butylamino)ethyl]-2,6-dichloroaniline |
InChI |
InChI=1S/C12H18Cl2N2/c1-12(2,3)16-5-4-8-6-9(13)11(15)10(14)7-8/h6-7,16H,4-5,15H2,1-3H3 |
Clé InChI |
XEQMRUQXYXXXRF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCCC1=CC(=C(C(=C1)Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



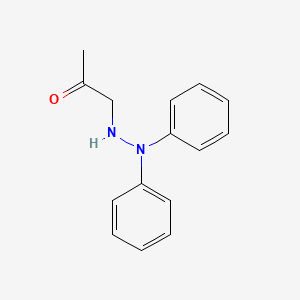
![Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14390445.png)
![4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B14390446.png)

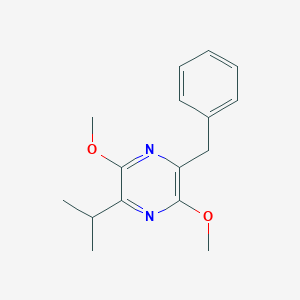
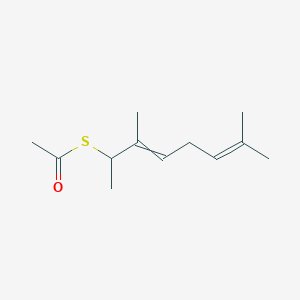

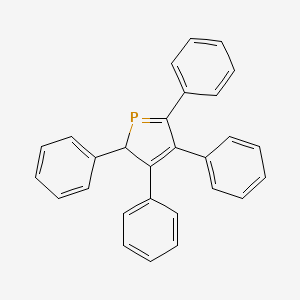
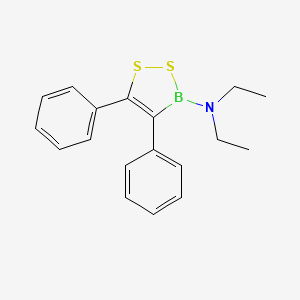
![5,6-Dihydro-1lambda~6~-cyclopenta[d][1,2]thiazole-1,1,3(2H,4H)-trione](/img/structure/B14390489.png)
![1,1'-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14390493.png)
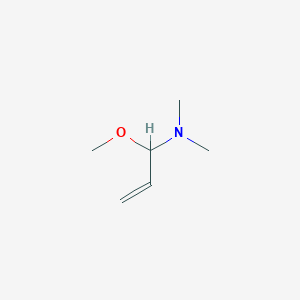
![1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine](/img/structure/B14390516.png)
